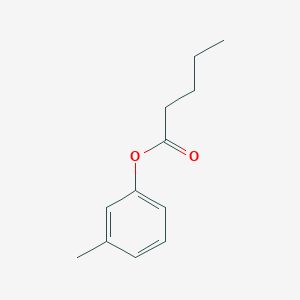
Valeric acid, 3-methylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valeric acid, 3-methylphenyl ester, also known as 3-methylphenyl valerate, is an organic compound with the molecular formula C12H16O2. It is an ester formed from valeric acid and 3-methylphenol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Valeric acid, 3-methylphenyl ester, can be synthesized through the esterification of valeric acid with 3-methylphenol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound, may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as zeolites or sulfonated resins, can enhance the efficiency and yield of the esterification reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Valeric acid, 3-methylphenyl ester, undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed back to valeric acid and 3-methylphenol using aqueous acid or base under reflux conditions.
Transesterification: The ester can undergo transesterification with other alcohols in the presence of a catalyst, such as sodium methoxide, to form different esters.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Valeric acid and 3-methylphenol.
Transesterification: New esters depending on the alcohol used.
Reduction: 3-methylphenyl valerate alcohol.
Wissenschaftliche Forschungsanwendungen
Valeric acid, 3-methylphenyl ester, has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Wirkmechanismus
Valeric acid, 3-methylphenyl ester, can be compared with other esters of valeric acid, such as ethyl valerate and pentyl valerate. While all these esters share similar chemical properties, this compound, is unique due to the presence of the 3-methylphenyl group, which imparts distinct physical and chemical characteristics. This uniqueness makes it suitable for specific applications in fragrance and flavor industries.
Vergleich Mit ähnlichen Verbindungen
- Ethyl valerate
- Pentyl valerate
- Methyl valerate
Eigenschaften
CAS-Nummer |
173851-73-5 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
(3-methylphenyl) pentanoate |
InChI |
InChI=1S/C12H16O2/c1-3-4-8-12(13)14-11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
MEKODTPFXNDIKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OC1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


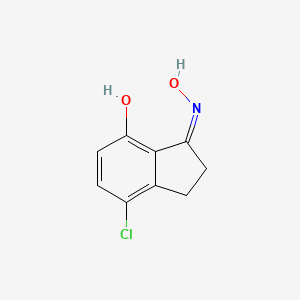


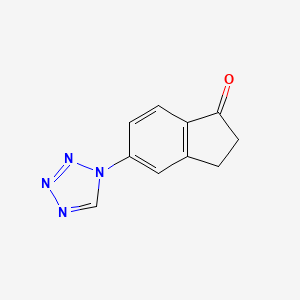
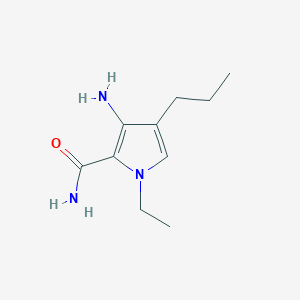
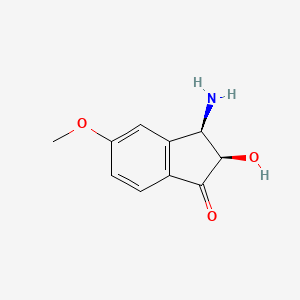


![8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B15070090.png)
![2,4-Dimethylindeno[2,1-B]pyran](/img/structure/B15070092.png)
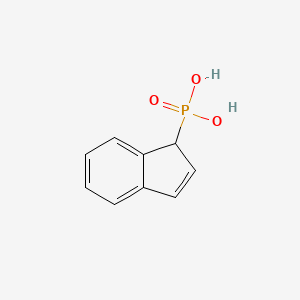
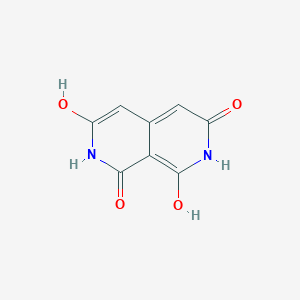

![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B15070107.png)
